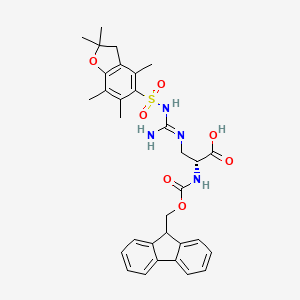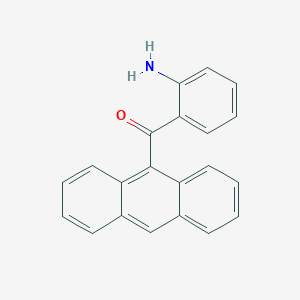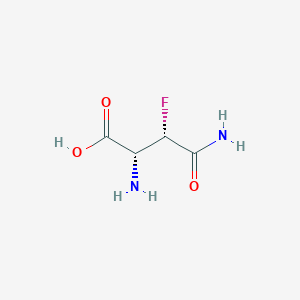
2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available pyridine derivatives.
Chlorination: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group.
Nitrile Introduction: The acetonitrile group is introduced via a nucleophilic substitution reaction, often using cyanide sources like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitrile introduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine oxides.
Reduction: Formation of pyridine amines.
Coupling: Formation of biaryl compounds.
科学研究应用
2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Utilized in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Agricultural Chemistry: Investigated for its potential use in the synthesis of agrochemicals, such as herbicides and insecticides.
作用机制
The mechanism of action of 2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrile groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
2-Chloropyridine: A simpler analog with a single chloro group on the pyridine ring.
2-(Pyridin-2-yl)pyrimidine: A compound with a pyrimidine ring instead of a second pyridine ring.
2-Chloro-5-pyridineacetonitrile: A related compound with the chloro and nitrile groups on different positions of the pyridine ring.
Uniqueness
2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetonitrile is unique due to its dual pyridine rings and specific substitution pattern, which confer distinct chemical and biological properties
属性
分子式 |
C12H8ClN3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC 名称 |
2-(2-chloro-6-pyridin-3-ylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C12H8ClN3/c13-12-7-9(3-4-14)6-11(16-12)10-2-1-5-15-8-10/h1-2,5-8H,3H2 |
InChI 键 |
PFXVKUGFCFLSAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=C2)CC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


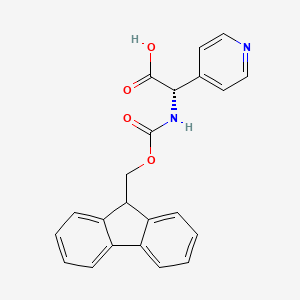
![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
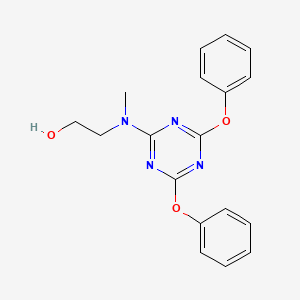
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
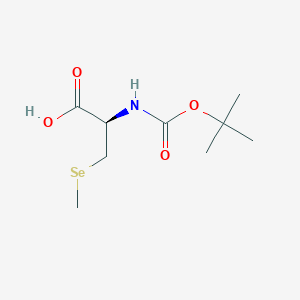
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
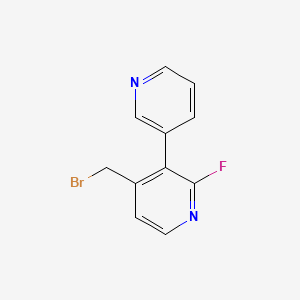
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)
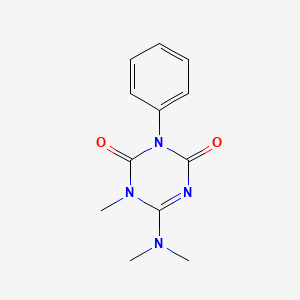
![1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B13142990.png)
